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Compound of Interest

Compound Name: KB 5666

Cat. No.: B1673363

A Technical Overview of the Discovery, Development, and Repurposing of a Serotonin
Norepinephrine Modulating Agent

Viloxazine, initially designated as ICI 58,834 and later known by the research code KB 5666,
represents a fascinating case study in pharmaceutical development, characterized by its initial
introduction as an antidepressant, subsequent withdrawal, and successful repurposing as a
non-stimulant treatment for Attention-Deficit/Hyperactivity Disorder (ADHD). This technical
guide provides an in-depth history of Viloxazine, detailing its pharmacological evolution, key
experimental findings, and the clinical development that led to its re-emergence as a valuable
therapeutic agent.

Discovery and Initial Development as an
Antidepressant

The story of Viloxazine begins at Imperial Chemical Industries (ICI) in the United Kingdom.
Scientists there, while investigating the properties of beta-blockers, observed that some of
these compounds exhibited serotonin reuptake inhibitory activity at high doses.[1] This finding
sparked an effort to synthesize novel compounds with enhanced central nervous system (CNS)
activity. To improve the ability of these molecules to cross the blood-brain barrier, the
ethanolamine side chain characteristic of beta-blockers was replaced with a morpholine ring,
leading to the synthesis of Viloxazine.[1]
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First described in the scientific literature in 1972, Viloxazine was initially developed as an
antidepressant.[1][2] It was marketed in Europe under brand names such as Vivalan starting in
1974 and was used for nearly three decades to treat depression.[1][3] During this period, it was
recognized for having a relatively low risk of cardiotoxicity compared to first-generation
antidepressants like tricyclic antidepressants and monoamine oxidase inhibitors.[4] The most
commonly reported side effects were gastrointestinal in nature.[4]

In 1984, the U.S. Food and Drug Administration (FDA) granted Viloxazine an orphan drug
designation for the treatment of cataplexy and narcolepsy, with the proposed brand name
Catatrol.[1][2] However, for reasons that are not publicly detailed, it was never approved for
these indications in the United States.[1][2] In 2002, the immediate-release formulation of
Viloxazine was withdrawn from markets worldwide for commercial reasons unrelated to its
safety or efficacy.[1][3]

Repurposing for ADHD: The Advent of an Extended-
Release Formulation

In the 2010s, Supernus Pharmaceuticals took an interest in Viloxazine, recognizing its potential
as a non-stimulant treatment for ADHD.[1] The company developed an extended-release (ER)
capsule formulation, known as SPN-812, designed for once-daily administration. This new
formulation aimed to provide a stable pharmacokinetic profile suitable for managing ADHD
symptoms throughout the day.

This development culminated in the FDA approval of Viloxazine ER (brand name Qelbree) in
April 2021 for the treatment of ADHD in pediatric patients aged 6 to 17 years.[5][6][7] The
approval was later extended to include adult patients.[8] This marked the first new non-
stimulant ADHD medication approved in the United States in nearly a decade, offering a new
therapeutic option with no known potential for abuse.[2][6]

Evolving Understanding of the Mechanism of Action

For many years, Viloxazine was primarily classified as a selective norepinephrine reuptake
inhibitor (NRI).[1][2] Its therapeutic effects were attributed to its ability to block the
norepinephrine transporter (NET), thereby increasing the concentration of norepinephrine in
the synaptic cleft.[9][10] This action is crucial in brain regions like the prefrontal cortex, which
are implicated in regulating attention, executive function, and impulse control.[2][11]
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However, more recent research has revealed a more complex pharmacological profile.[1][11]
Viloxazine is now understood to be a Serotonin Norepinephrine Modulating Agent (SNMA).[10]
[11] In addition to its moderate inhibition of NET, Viloxazine interacts with specific serotonin
receptors. In vitro studies have demonstrated that it acts as an antagonist at the 5-HT2B
receptor and an agonist at the 5-HT2C receptor.[10][11]

This dual mechanism is significant. The antagonism of 5-HT2B receptors and agonism of 5-
HT2C receptors are hypothesized to contribute to its therapeutic effects, including the
suppression of hyperactivity.[11] Furthermore, in vivo microdialysis studies in rats have shown
that Viloxazine increases extracellular levels of not only norepinephrine but also serotonin (5-
HT) and dopamine (DA) in the prefrontal cortex.[11][12] This broader modulation of key
neurotransmitters involved in ADHD pathophysiology likely underpins its clinical efficacy.[9][11]

Quantitative Pharmacological and Clinical Data

The following tables summarize key quantitative data from preclinical and clinical studies of
Viloxazine.

Table 1: Receptor Binding and Transporter Inhibition

Target Parameter Value Reference

Norepinephrine

Ki 155 - 630 nM [1]
Transporter (NET)
Serotonin Transporter

Ki 17,300 nM [1]
(SERT)
Dopamine Transporter

Ki >100,000 nM [1]
(DAT)
Serotonin 5-HT2B )

Ki 3,900 nM (Antagonist)  [1]
Receptor
Serotonin 5-HT2C ]

Ki 6,400 nM (Agonist) [1]

Receptor

Table 2: Pharmacokinetic Properties
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Parameter

Immediate-Release

(IR)

Extended-Release
(ER)

Reference

Elimination Half-Life 2-5 hours 7.02 £ 4.74 hours [1]
Time to Peak Plasma ~5 hours (range 3-9

_ N/A [1]
Concentration hours)
Protein Binding 76-82% 76-82% [1]

Metabolism

CYP2D6, UGT1A9,
UGT2B15

CYP2D6, UGT1A9,
UGT2B15

[1]

Primary Metabolite

5-Hydroxyviloxazine

glucuronide

5-Hydroxyviloxazine

glucuronide

[1]

Excretion

~90% Urine, <1%

Feces

~90% Urine, <1%

Feces

[1]

Table 3: Summary of Key Phase Il Clinical Trials for Viloxazine ER in ADHD
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. . Patient . Key Efficacy
Trial Identifier . Doses Studied Reference
Population Outcomes
Significant

improvement in
ADHD-RS-5
) Total Score vs.
Children (6-11 100 mg, 200 mg
NCT03247530 ) placebo. [5]

years) daily o
Significant
improvement in
CGl-I score vs.

placebo.

Statistically

significant
Adolescents (12- 200 mg, 400 mg ) )
NCT03247517 improvement in [5][12]

17 years) daily ADHD

symptoms.

Statistically

significant

improvement in
NCT04016779 Adults 200-600 mg daily ~ADHD-RS-5 [8][12]

Total Score and

CGI-S score vs.

placebo.

ADHD-RS-5: ADHD Rating Scale, 5th Edition; CGI-I: Clinical Global Impression-Improvement;
CGI-S: Clinical Global Impression-Severity.

Experimental Protocols
Chemical Synthesis of Viloxazine Hydrochloride

Several methods for synthesizing Viloxazine have been described. A common route, outlined in
U.S. patents, involves a multi-step process:[6][13][14]

o Step 1: Epoxide Formation: 2-ethoxyphenol is reacted with epichlorohydrin in the presence
of a base (e.g., potassium carbonate) and optionally a phase-transfer catalyst to produce the
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epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane.

o Step 2: Ring Formation: The epoxide intermediate is then reacted with 2-aminoethyl
hydrogen sulfate in the presence of a strong base (e.g., sodium hydroxide). This initiates a
ring-opening of the epoxide followed by an intramolecular cyclization to form the morpholine
ring, yielding Viloxazine free base.

o Step 3: Salt Formation and Purification: The Viloxazine free base is dissolved in a suitable
solvent (e.g., isopropanol). Concentrated hydrochloric acid is added to form the
hydrochloride salt. The final product, Viloxazine HCI, is then purified by recrystallization.

In Vitro Receptor Binding and Functional Assays

The pharmacological profile of Viloxazine was characterized using a series of in vitro assays:
[11]

o Radioligand Binding Assays: To determine the binding affinity (Ki) of Viloxazine for various
neurotransmitter transporters (NET, SERT, DAT) and receptors, competitive binding assays
were performed. This typically involves incubating cell membranes expressing the target of
interest with a specific radiolabeled ligand and varying concentrations of Viloxazine. The
concentration of Viloxazine that inhibits 50% of the specific binding of the radioligand (ICso)
is determined and converted to a Ki value.

e Functional Assays: To determine whether Viloxazine acts as an agonist or antagonist at
specific receptors (e.g., 5-HT2B, 5-HT2C), functional assays are employed. These assays
measure the cellular response following receptor activation. For example, agonist activity
can be quantified by measuring the production of a second messenger (like inositol
phosphate or calcium mobilization) after the application of Viloxazine to cells expressing the
receptor. Antagonist activity is determined by the ability of Viloxazine to block the response
induced by a known agonist.

In Vivo Microdialysis for Neurotransmitter Level
Measurement

To assess the effect of Viloxazine on extracellular neurotransmitter levels in the brain, in vivo
microdialysis studies were conducted in freely moving rats:[11][12]
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e Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region
of interest, such as the prefrontal cortex (PFC).

o Perfusion and Sampling: The probe is continuously perfused with an artificial cerebrospinal
fluid. Neurotransmitters from the extracellular space diffuse across the probe's
semipermeable membrane into the perfusate (dialysate). Samples of the dialysate are
collected at regular intervals.

o Drug Administration: After establishing a stable baseline of neurotransmitter levels,
Viloxazine is administered to the animal (e.g., via intraperitoneal injection).

e Analysis: The collected dialysate samples are analyzed using high-performance liquid
chromatography (HPLC) with electrochemical detection to quantify the concentrations of
norepinephrine, serotonin, and dopamine. The changes in these levels post-administration
are then compared to the baseline.

Phase Il Clinical Trial Design for ADHD

The efficacy and safety of Viloxazine ER for ADHD were established in randomized, double-
blind, placebo-controlled, multi-center Phase lll trials. The general protocol for these studies
was as follows:[5][8]

» Patient Population: Participants (children, adolescents, or adults) with a confirmed diagnosis
of ADHD according to DSM-5 criteria and a minimum baseline score on a standardized
ADHD rating scale (e.g., ADHD-RS-5) were enrolled. Key exclusion criteria included certain
psychiatric comorbidities, cardiovascular disorders, and a history of seizures.[8]

» Study Design: The trials typically consisted of a screening period, a titration period, and a
maintenance treatment period.

» Randomization: Eligible participants were randomly assigned to receive either once-daily
Viloxazine ER at a specific dose (or one of several doses) or a matching placebo.

e Dosing: Treatment was initiated at a low dose and gradually titrated up over several weeks to
the target dose to optimize tolerability.
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» Efficacy Assessments: The primary efficacy endpoint was the change from baseline in the
ADHD-RS-5 total score at the end of the treatment period (typically 6-8 weeks). Secondary
endpoints included the Clinical Global Impression-Improvement (CGI-I) score and measures
of functional impairment.

o Safety Assessments: Safety and tolerability were monitored throughout the study by
recording adverse events, vital signs (including heart rate and blood pressure), and
laboratory tests.

Visualizations
Development and Repurposing Timeline
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Caption: A timeline of key milestones in the history of Viloxazine.
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Proposed Mechanism of Action
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Caption: Viloxazine's multimodal mechanism of action in the CNS.

General Workflow for a Phase Il ADHD Clinical Trial

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b1673363?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Patient Screening
(DSM-5 Diagnosis, ADHD-RS-5 Baseline)

:

Randomization

Dose Titration Dose Titration
(e.g., 1-3 weeks) (Placebo)
Maintenance Phase Maintenance Phase
(Target Dose) (Placebo)

End of Study Assessment

(Primary & Secondary Endpoints)

(Safety FoIIow—U[D

Click to download full resolution via product page

Caption: A typical workflow for a Phase 11l ADHD clinical trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://en.wikipedia.org/wiki/Viloxazine
https://www.macsenlab.com/blog/viloxazine-mechanism-of-action-adhd-other-uses-side-effects/
https://www.ncbi.nlm.nih.gov/books/NBK576423/
https://pubmed.ncbi.nlm.nih.gov/34003459/
https://pubmed.ncbi.nlm.nih.gov/34003459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10575801/
https://www.chemicalbook.com/article/viloxazine-hydrochloride-synthesis-and-introduction.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC9334155/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9334155/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9328182/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9328182/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9328182/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-viloxazine-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/Viloxazine
https://pmc.ncbi.nlm.nih.gov/articles/PMC7473988/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7473988/
https://www.researchgate.net/publication/396785675_Viloxazine_Extended-Release_A_Review_in_Attention-DeficitHyperactivity_Disorder_in_Adults
https://patents.google.com/patent/US20110251198A1/en
https://patents.google.com/patent/US20110251198A1/en
https://newdrugapprovals.org/2019/02/27/viloxazine-%E3%83%B4%E3%82%A3%E3%83%AD%E3%82%AD%E3%82%B5%E3%82%B8%E3%83%B3/
https://www.benchchem.com/product/b1673363#kb-5666-viloxazine-discovery-and-development-history
https://www.benchchem.com/product/b1673363#kb-5666-viloxazine-discovery-and-development-history
https://www.benchchem.com/product/b1673363#kb-5666-viloxazine-discovery-and-development-history
https://www.benchchem.com/product/b1673363#kb-5666-viloxazine-discovery-and-development-history
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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